![molecular formula C27H25NO2Sn B14356850 N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline CAS No. 91239-80-4](/img/structure/B14356850.png)
N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline is an organotin compound with the molecular formula C26H25NSn It is a derivative of aniline, featuring a dimethylamino group and a triphenylstannyl group attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of N,N-dimethylaniline with triphenyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
N,N-dimethylaniline+triphenyltin chloride→N,N-Dimethyl-2-[(triphenylstannyl)oxy]carbonylaniline+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organotin compound synthesis, such as maintaining an inert atmosphere and using high-purity reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler organotin compounds.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin moiety makes it a candidate for studying the biological activity of organotin compounds.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline involves its interaction with molecular targets through its organotin moiety. Organotin compounds are known to interact with biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but they may include enzymes and other proteins involved in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: A simpler derivative of aniline with a dimethylamino group.
Triphenyltin chloride: An organotin compound used in the synthesis of N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline.
N,N-Dimethyl-4-{[(triphenylstannyl)oxy]carbonyl}aniline: A positional isomer with the triphenylstannyl group attached at the para position.
Uniqueness
This compound is unique due to the presence of both a dimethylamino group and a triphenylstannyl group on the aniline ring
Propiedades
Número CAS |
91239-80-4 |
|---|---|
Fórmula molecular |
C27H25NO2Sn |
Peso molecular |
514.2 g/mol |
Nombre IUPAC |
triphenylstannyl 2-(dimethylamino)benzoate |
InChI |
InChI=1S/C9H11NO2.3C6H5.Sn/c1-10(2)8-6-4-3-5-7(8)9(11)12;3*1-2-4-6-5-3-1;/h3-6H,1-2H3,(H,11,12);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
ZPJGVLXMZVLXRJ-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC=CC=C1C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


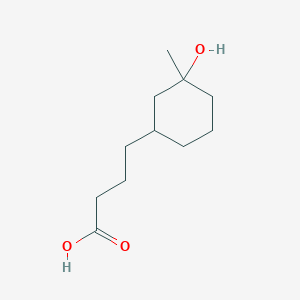

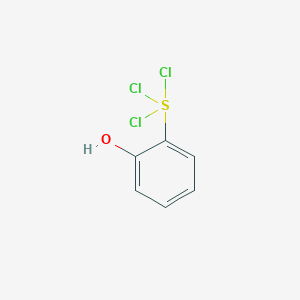
![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
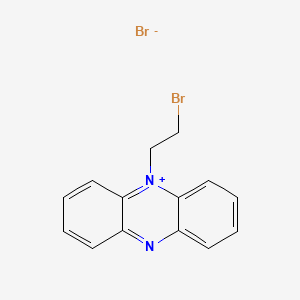
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
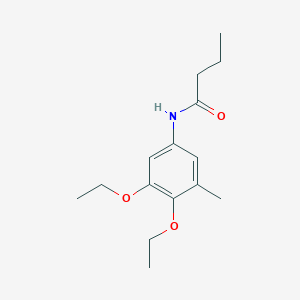
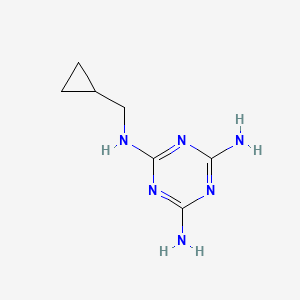
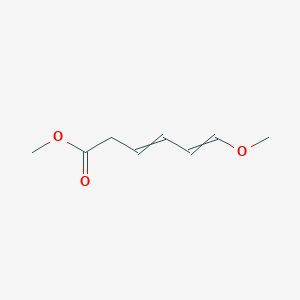
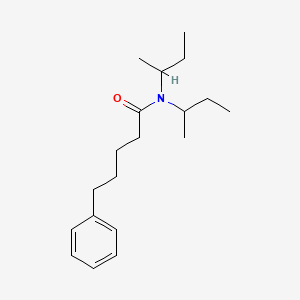
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
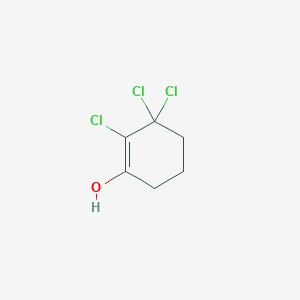

![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
